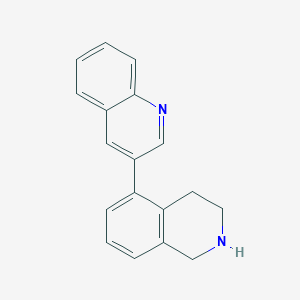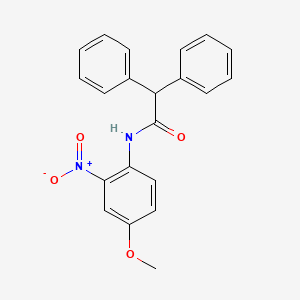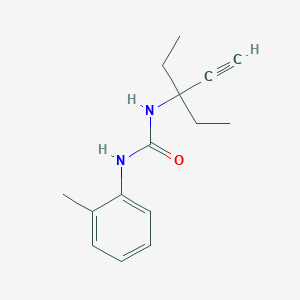amine hydrochloride](/img/structure/B5301101.png)
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride, also known as BPCA, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent.
作用機序
The mechanism of action of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inhibiting the Akt/mTOR signaling pathway. This compound may also inhibit the aggregation of beta-amyloid peptides by binding to the peptides and preventing their self-assembly. This compound may protect dopaminergic neurons in a Parkinson's disease model by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process. This compound also has been shown to reduce the production of reactive oxygen species, which are implicated in various diseases. This compound has been found to increase the expression of proteins involved in the regulation of cell cycle and DNA repair. This compound also has been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress.
実験室実験の利点と制限
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which may limit its use in some assays. This compound is also relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models. This will help to determine the optimal dosage and administration route of this compound for therapeutic use. Another direction is to study the potential use of this compound in combination with other therapeutic agents. This may enhance the efficacy of this compound and reduce its side effects. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
合成法
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride can be synthesized from 2-(benzyloxy)-5-chlorobenzaldehyde and 2-(chloromethyl)pyridine hydrochloride using a palladium-catalyzed coupling reaction. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride.
科学的研究の応用
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anti-tumor activity in several cancer cell lines, including breast, lung, and colon cancer. This compound also has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. In addition, this compound has been shown to protect dopaminergic neurons in a Parkinson's disease model.
特性
IUPAC Name |
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-18-9-10-20(24-15-16-6-2-1-3-7-16)17(12-18)13-22-14-19-8-4-5-11-23-19;/h1-12,22H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIIYIOLSMNENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301026.png)
![4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine](/img/structure/B5301032.png)



![3-methyl-7-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5301060.png)
![rel-(4aS,8aR)-6-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5301066.png)
![6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5301074.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5301096.png)
![7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one](/img/structure/B5301105.png)
![[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5301112.png)
![7-(2,3-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5301120.png)
